![molecular formula C11H14FNO3S B245630 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in several studies.
Wirkmechanismus
The mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine has significant anti-inflammatory and analgesic effects. It has been found to reduce the production of prostaglandins, which are responsible for inflammation and pain. Additionally, it has been shown to have a positive effect on the immune system by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine in lab experiments include its potential anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine. One potential direction is to explore its potential as a treatment for other inflammatory disorders, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Furthermore, research on the synthesis of this compound can lead to the development of more efficient and cost-effective methods. Finally, studies can be conducted to explore the potential of this compound as a lead compound for the development of new drugs.
Synthesemethoden
The synthesis of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine has been achieved through different methods, including the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base. Another method involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with pyrrolidine in the presence of a catalyst. The yield of the compound can vary depending on the method used.
Wissenschaftliche Forschungsanwendungen
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Eigenschaften
Molekularformel |
C11H14FNO3S |
---|---|
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C11H14FNO3S/c1-16-10-5-4-9(12)8-11(10)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
ZKMVWANYLYISGV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC2 |
Kanonische SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.